Dodecanedioic acid

Catalog No.
S526484
CAS No.
693-23-2
M.F
C12H22O4
M. Wt
230.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecanedioic acid

CAS Number

693-23-2

Product Name

Dodecanedioic acid

IUPAC Name

dodecanedioic acid

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

InChI

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)

InChI Key

TVIDDXQYHWJXFK-UHFFFAOYSA-N

SMILES

C(CCCCCC(=O)O)CCCCC(=O)O

Solubility

SOL IN HOT TOLUENE, ALC, HOT ACETIC ACID; SLIGHTLY SOL IN HOT WATER
0.04 mg/mL

Synonyms

1,10-Decanedicarboxylic acid; 1,10-Dicarboxydecane; 1,12-Dodecanedioic acid; Decamethylenedicarboxylic acid; Dodecanedioic acid.

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O

Description

The exact mass of the compound Dodecanedioic acid is 230.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.74e-04 msol in hot toluene, alc, hot acetic acid; slightly sol in hot water0.04 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400242. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Production of Polyamide Nylon-6,12

Biotransformation from Coconut Milk Factory Wastewater

Production of High-Grade Lubricants

Modifier for Saturated Polyesters

Production of Special Polyurethanes

Production of Engineering Plastics

Antiseptics and Top-Grade Coatings

Corrosion Inhibitors and Surfactants

Precipitation of Metals and Raw Materials for Spices

Base Oils for Low-Temperature Greases

Production of Qiana Nylon

Medical Applications

Dodecanedioic acid is a white solid that is the most commonly encountered dodecane dicarboxylic acid. It features two carboxylic acid functional groups at each end of a straight-chain hydrocarbon. The compound is known for its solubility in water and has a melting point of approximately 32 °C. Its structural simplicity and functional versatility make it an important building block in organic chemistry and materials science .

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling [].
  • Dust inhalation hazard: Minimize dust generation and wear a dust mask if necessary [].
, including:

  • Esterification: Reacts with alcohols to form esters, which are useful in creating polymers and coatings .
  • Reduction: Can be reduced to dodecanediol using reducing agents like lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form shorter-chain dicarboxylic acids.

These reactions highlight its utility in synthesizing other organic compounds and materials.

Dodecanedioic acid has demonstrated several biological activities:

  • Antimicrobial Properties: It exhibits antimicrobial effects, making it suitable for use in antiseptics and preservatives.
  • Metabolic Role: In type 2 diabetes studies, intravenous infusion of dodecanedioic acid helped maintain normal blood sugar levels without increasing glucose load .
  • Bioconversion: Certain yeast strains can convert paraffin wax into dodecanedioic acid, showcasing its potential for renewable feedstock applications .

Dodecanedioic acid can be synthesized through several methods:

  • Chemical Synthesis from Butadiene:
    • Butadiene is first converted into cyclododecatriene via cyclotrimerization.
    • The triene undergoes hydrogenation to form cyclododecane.
    • Subsequent autoxidation leads to a mixture of cyclodecanol and cyclododecanone, which is then oxidized with nitric acid to yield dodecanedioic acid .
  • Biological Synthesis:
    • Laboratory-scale production from paraffin wax using specific yeast strains has been reported.
    • Renewable plant-oil feedstocks can also be utilized for bioconversion processes .
  • Alternative Routes:
    • Ozonolysis of cyclododecene serves as another synthetic pathway for producing dodecanedioic acid .

Dodecanedioic acid finds applications across various fields:

  • Polymers: It is a precursor for nylon 612, used in engineering plastics.
  • Coatings and Paints: Utilized in top-grade coatings and corrosion inhibitors.
  • Surfactants: Employed in formulations for detergents and cleaning products.
  • Medical Uses: Its potential in maintaining blood sugar levels makes it relevant in diabetes management .

Research on the interactions of dodecanedioic acid with other compounds includes:

  • Esterification Reactions: Studies have shown how dodecanedioic acid interacts with various alcohols to form esters, impacting the properties of resulting materials .
  • Biochemical Pathways: Investigations into its metabolic pathways have revealed its role in fatty acid metabolism and potential health benefits.

Dodecanedioic acid shares similarities with other linear saturated dicarboxylic acids. Here are some comparable compounds:

Compound NameFormulaUnique Characteristics
Sebacic Acid(CH₂)₈(CO₂H)₂Shorter chain length; used in plastics and lubricants.
Undecanedioic Acid(CH₂)₁₀(CO₂H)₂One carbon shorter; less common than dodecanedioic acid.
Decanedioic Acid(CH₂)₈(CO₂H)₂Also known as sebacic acid; similar applications but shorter chain.

Uniqueness of Dodecanedioic Acid

Dodecanedioic acid is unique due to its specific chain length, which provides distinct physical properties such as melting point and solubility compared to similar compounds. Its role as a precursor for nylon 612 further emphasizes its industrial significance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder; Other Solid
White solid; [Hawley]
Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

230.15180918 g/mol

Monoisotopic Mass

230.15180918 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

130-132 °C
127 - 129 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

978YU42Q6I

Related CAS

53037-60-8
31352-39-3 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 465 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 45 of 465 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 420 of 465 companies with hazard statement code(s):;
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

693-23-2

Wikipedia

Dodecanedioic_acid
Terbequinil

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

General Manufacturing Information

Plastics Product Manufacturing
Wholesale and Retail Trade
Adhesive Manufacturing
Paint and Coating Manufacturing
Fabricated Metal Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Dodecanedioic acid: ACTIVE
DIBASIC ACID ESTERS ARE BETTER COSMETIC MATERIALS THAN CONVENTIONALLY USED LANOLIN OR PETROLATUM IN TERMS OF ODOR, COLOR, STABILITY, AND HOMOGENEITY.

Interactions

AT 1.0 MMOL, DICARBOXYLIC ACIDS DECR THE NEUROMUSCULAR INHIBITION PRODUCED BY 10-6 MOL D-TUBOCURARINE IN ISOLATED PHRENIC NERVE HEMIDIAPHRAGM PREPN FROM RATS.
THE BETA-OXIDATION RATE OF DODECANEDIOIC ACID IN RAT LIVER HOMOGENATES WAS DETERMINED BY SIMULTANEOUS MEASUREMENTS OF THE C6-C12 DICARBOXYLIC ACID IN RELATION TO TIME IN ASSAYS INCUBATED WITH DODECANEDIOIC ACID. THE BETA-OXIDN RATE OF C8-C12-DICARBOXYLIC ACIDS WAS INCREASED MANY TIMES IN HOMOGENATES FROM CLOFIBRATE-TREATED RATS. 2.0 MMOL CYANIDE WAS UNABLE TO INHIBIT THE BETA-OXIDN RATE BUT CAUSED MINOR INCREASE IN THE RATE OF BETA-OXIDN IN HOMOGENATES FROM BOTH NORMAL & CLOFIBRATE-TREATED RATS. RESULTS STRONGLY INDICATE THE EXISTENCE OF A PEROXISOMAL BETA-OXIDN OF DICARBOXYLIC ACIDS.

Dates

Modify: 2023-08-15
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4: Cao W, Wang Y, Luo J, Yin J, Wan Y. Simultaneous decolorization and deproteinization of α,ω-dodecanedioic acid fermentation broth by integrated ultrafiltration and adsorption treatments. Bioprocess Biosyst Eng. 2018 May 16. doi: 10.1007/s00449-018-1955-7. [Epub ahead of print] PubMed PMID: 29767339.
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